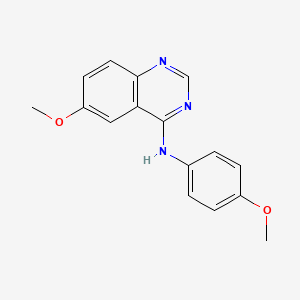
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of LY456236 involves the reaction of 4-methoxyaniline with 6-methoxy-4-chloroquinazoline under specific conditions. The reaction typically occurs in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The product is then purified and converted to its hydrochloride salt form .
Industrial production methods for LY456236 are not widely documented, but the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
LY456236 undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
LY456236 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the function of mGlu1 receptors.
Biology: Helps in understanding the role of mGlu1 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in neurological and psychiatric disorders, such as anxiety and pain management
Industry: Utilized in the development of new drugs targeting mGlu1 receptors.
Mechanism of Action
LY456236 exerts its effects by selectively binding to and inhibiting the mGlu1 receptor. This inhibition prevents the receptor from activating its downstream signaling pathways, particularly the phosphoinositide hydrolysis pathway. The compound also inhibits the epidermal growth factor receptor (EGFR) with an IC50 value of 0.91 μM .
Comparison with Similar Compounds
LY456236 is compared with other mGlu1 and mGlu5 receptor antagonists, such as:
MPEP (2-methyl-6-(phenylethynyl)pyridine): An mGlu5 receptor antagonist.
MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine): Another mGlu5 receptor antagonist.
While MPEP and MTEP are effective in models of anxiety, LY456236 has shown greater efficacy in pain models, highlighting its unique potential for treating chronic pain .
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3O2/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) |
InChI Key |
XPJOMFBGKIABQW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC |
Synonyms |
(4-methoxy-phenyl)-(6-methoxy-quinazolin-4-yl)-amine HCl LY456236 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


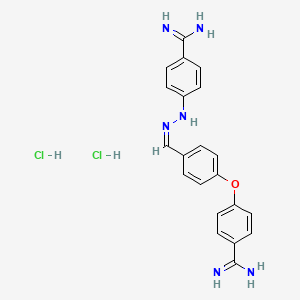
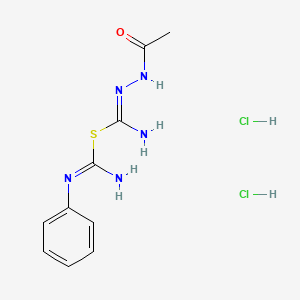
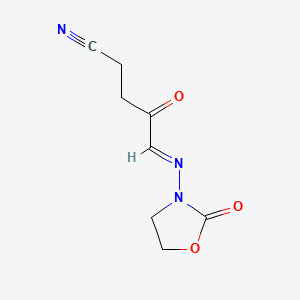
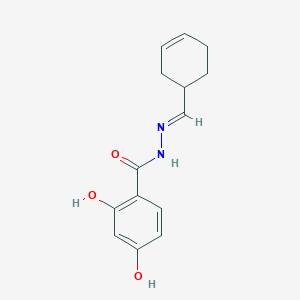
![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1242135.png)
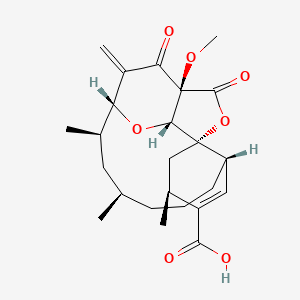
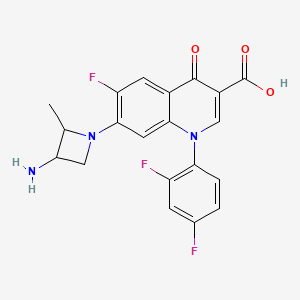
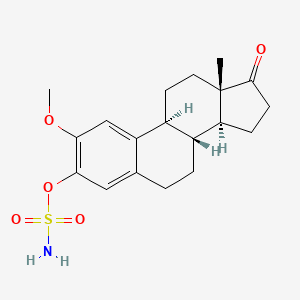
![(S)-2-{[5-((R)-2-Amino-3-mercapto-propylamino)-biphenyl-2-carbonyl]-amino}-4-methyl-pentanoic acid](/img/structure/B1242144.png)
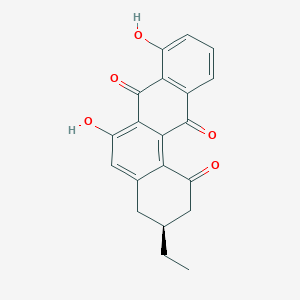
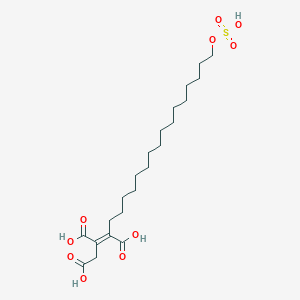
![N-(2-bromo-4-propan-2-ylphenyl)-N-ethyl-4-[4-(3-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B1242148.png)
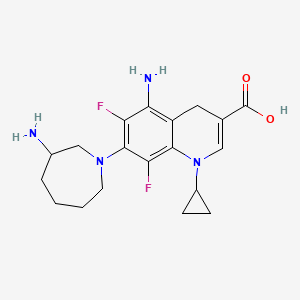
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-(2-propenyl)-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1242151.png)
